molecular formula C24H20N2O5S B5381783 ethyl 2-(3-benzoyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-(3-benzoyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate

カタログ番号: B5381783
分子量: 448.5 g/mol
InChIキー: ZQVYWDXYALKQJF-HTXNQAPBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(3-benzoyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a fused pyrrole-thiazole scaffold. Its structure includes a benzoyl group at position 3 of the pyrrole ring, a hydroxyl group at position 4, a phenyl substituent at position 2, and an ethyl ester moiety on the thiazole ring.

特性

IUPAC Name

ethyl 2-[(4E)-4-[hydroxy(phenyl)methylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c1-3-31-23(30)21-14(2)25-24(32-21)26-18(15-10-6-4-7-11-15)17(20(28)22(26)29)19(27)16-12-8-5-9-13-16/h4-13,18,27H,3H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVYWDXYALKQJF-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Table 1: Key Structural Differences Among Analogs

Compound ID / Reference Substituents on Benzoyl Group Substituents on Pyrrole/Phenyl Rings Ester Group Molecular Weight
Target Compound Benzoyl (C₆H₅CO-) Phenyl (C₆H₅) at pyrrole C2 Ethyl Not provided
617695-24-6 4-Butoxybenzoyl Phenyl at pyrrole C2 Allyl ~580 (estimated)
617694-46-9 4-Butoxybenzoyl 4-Methoxyphenyl at pyrrole C2 Methyl ~568 (estimated)
Compound 4-Butoxybenzoyl 4-Propoxyphenyl at pyrrole C2 Allyl ~610 (estimated)
488855-22-7 4-Methoxy-3-methylbenzoyl 3,4,5-Trimethoxyphenyl at pyrrole C5 Ethyl 582.62

Key Observations:

  • Benzoyl Modifications : The replacement of benzoyl with 4-butoxybenzoyl (e.g., 617695-24-6 ) introduces a longer alkoxy chain, likely enhancing lipophilicity and altering metabolic stability compared to the parent compound.
  • Phenyl Substituents : Substituting the phenyl group at pyrrole C2 with electron-donating groups (e.g., 4-methoxyphenyl in 617694-46-9 ) may influence electronic properties and intermolecular interactions, such as π-π stacking or hydrogen bonding.
  • Ester Groups : Switching from ethyl to allyl esters (e.g., ) could increase reactivity due to the allyl group’s susceptibility to hydrolysis or enzymatic cleavage.

Hydrogen Bonding and Crystallographic Behavior

Analogous compounds may exhibit distinct crystal packing patterns due to these interactions. For example, the compound in contains multiple methoxy groups, which could participate in weaker C–H···O interactions, whereas the target compound’s hydroxyl group may form stronger O–H···O bonds .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound with high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation reactions. For example, refluxing intermediates in ethanol (as in similar thiazolidinone syntheses) followed by recrystallization from DMF–EtOH mixtures ensures purity . To optimize yield, employ statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) and minimize trial-and-error approaches. This reduces experimental runs by 30–50% while maintaining robustness .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding (e.g., 4-hydroxy and 5-oxo groups).
  • HPLC-MS for purity (>95%) and detection of byproducts.
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, particularly for the dihydropyrrol moiety .

Q. How can researchers design preliminary bioactivity assays for this compound?

  • Methodological Answer : Prioritize in silico docking studies (e.g., molecular dynamics simulations) to predict interactions with target proteins (e.g., kinases or oxidoreductases). Follow with in vitro assays:

  • Antioxidant activity : DPPH/ABTS radical scavenging (IC₅₀ comparison with ascorbic acid).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to establish dose-response curves .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and identify transition states. Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms. For example, ICReDD’s feedback loop integrates experimental data with computational models to refine reaction pathways and resolve discrepancies in intermediate stability .

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Pool data from multiple studies (≥5 independent datasets) and apply multivariate regression to identify confounding variables (e.g., solvent polarity in assay media).
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., benzoyl vs. 4-chlorobenzylidene groups) and correlate changes with bioactivity trends .
  • Reproducibility protocols : Standardize assay conditions (e.g., cell passage number, incubation time) to reduce inter-lab variability .

Q. How can researchers optimize reactor design for scalable synthesis?

  • Methodological Answer : Apply CRDC subclass RDF2050112 (reaction fundamentals and reactor design) principles:

  • Microreactors : Enhance heat/mass transfer for exothermic steps (e.g., thiazole ring closure).
  • Membrane separation : Purify intermediates via nanofiltration to reduce downstream processing time by 40% .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions. Monitor degradation via LC-MS and identify breakdown products.
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound using validated HPLC methods .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。